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6,8-Diamino-9-methyl-9H-purine

Purine nucleoside phosphorylase PNP inhibition Immunosuppression

6,8-Diamino-9-methyl-9H-purine (CAS 53438-72-5; also designated N8-methyl-9H-purine-6,8-diamine, CAS 148019-88-9) is a C6,N8-diamino-substituted purine base carrying an N9-methyl group, with molecular formula C₆H₈N₆ and molecular weight 164.17 g/mol. It belongs to the 6,8-disubstituted purine class, a scaffold actively explored in medicinal chemistry for adenosine kinase inhibition, purine nucleoside phosphorylase (PNP) modulation, and pro-apoptotic agent development.

Molecular Formula C6H8N6
Molecular Weight 164.172
Cat. No. B1174722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Diamino-9-methyl-9H-purine
Molecular FormulaC6H8N6
Molecular Weight164.172
Structural Identifiers
SMILESCN1C2=C(C(=NC=N2)N)N=C1N
InChIInChI=1S/C6H8N6/c1-12-5-3(11-6(12)8)4(7)9-2-10-5/h2H,1H3,(H2,8,11)(H2,7,9,10)
InChIKeyCZBCMULDJNWWIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Diamino-9-methyl-9H-purine: Structural and Functional Baseline for Purine Analog Procurement


6,8-Diamino-9-methyl-9H-purine (CAS 53438-72-5; also designated N8-methyl-9H-purine-6,8-diamine, CAS 148019-88-9) is a C6,N8-diamino-substituted purine base carrying an N9-methyl group, with molecular formula C₆H₈N₆ and molecular weight 164.17 g/mol [1]. It belongs to the 6,8-disubstituted purine class, a scaffold actively explored in medicinal chemistry for adenosine kinase inhibition, purine nucleoside phosphorylase (PNP) modulation, and pro-apoptotic agent development [2]. Unlike the more common 2,6-diaminopurine scaffold, the 6,8-diamino arrangement places both amino groups on the pyrimidine and imidazole rings respectively, creating a distinct hydrogen-bonding and metal-coordination topology that cannot be replicated by 2,6-diamino or 6-amino-only purines [3]. The N9-methyl substitution simultaneously blocks the primary glycosylation site, rendering the compound a non-nucleoside purine base with fundamentally different metabolic handling compared to unmethylated 6,8-diaminopurine (8-aminoadenine) [1][3].

Non-nucleoside purine base – N9-methyl blocks glycosylation, avoiding nucleotide metabolism
Distinct 6,8-diamino topology – amino groups on pyrimidine and imidazole rings enable unique H-bond and metal-coordination profiles
Scaffold for enzyme inhibition and library synthesis – supports PNP modulation, adenosine receptor tool compounds, and combinatorial chemistry

Why 6,8-Diamino-9-methyl-9H-purine Cannot Be Replaced by 2,6-Diaminopurine or 6-Amino-9-methylpurine in Target Applications


Purine scaffolds with different amino-group placement exhibit fundamentally divergent metal-ion coordination, enzyme recognition, and hydrogen-bonding profiles [1]. The C6-NH₂ group in 6,8-diamino-9-methyl-9H-purine sterically inhibits M²⁺ binding at both N1 and N7 sites of the purine ring—an effect documented quantitatively for 9-methylpurine derivatives and absent in C2-amino-substituted analogs where the amino group is remote from N1/N7 [1]. The additional C8-NH₂ (or N8-methylamino, depending on tautomeric form) introduces a second hydrogen-bond donor/acceptor at the imidazole face that has no counterpart in 2,6-diaminopurine or 6-amino-9-methylpurine [2]. Furthermore, the N9-methyl group prevents enzymatic phosphoribosylation and glycosidic bond formation, a metabolic fate that unsubstituted 6,8-diaminopurine (8-aminoadenine) readily undergoes via adenine phosphoribosyltransferase . Thus, substituting 6,8-diamino-9-methyl-9H-purine with a 2,6-diamino or 6-amino-only analog would alter—or abolish—target engagement in any application where the imidazole-face amino group and blocked N9 position are required structural determinants.

2,6-Diaminopurine analogs

Amino group placement at C2 (remote from N1/N7) fails to replicate the steric metal-ion shielding of C6-NH₂; PNP may process them as substrates rather than inhibitors.

6-Amino-9-methylpurine

Missing the C8-NH₂ (or N8-methylamino) removes the second H-bond donor/acceptor on the imidazole face, altering target recognition and coordination topology.

Unmethylated 6,8-diaminopurine (8-aminoadenine)

Lacks the N9-methyl block; readily undergoes phosphoribosylation and glycosidic bond formation, changing metabolic stability and receptor interactions.

Quantitative Differentiation Evidence for 6,8-Diamino-9-methyl-9H-purine vs. Closest Structural Analogs


Purine Nucleoside Phosphorylase (PNP) Inhibition: 6,8-Diamino-9-methylpurine Nucleoside vs. 2,6-Diaminopurine Nucleoside

The 6,8-diamino-9-methylpurine nucleoside derivative (9-(β-D-ribofuranosyl)-6,8-diamino-9-methylpurine) inhibits human erythrocyte purine nucleoside phosphorylase (PNP) with an IC₅₀ of 1.33 µM and a competitive inhibition constant Ki of 290 µM, assessed by conversion of [8-¹⁴C]-inosine and guanosine phosphorolysis assays [1]. By contrast, 2,6-diaminopurine riboside functions as a PNP substrate (phosphorolyzed to 2,6-diaminopurine base) rather than a stable inhibitor under the same enzymatic conditions, as demonstrated by calf spleen PNP crystallography and kinetic studies [2]. This functional divergence—inhibitor vs. substrate—arises from the C8 amino group's steric and electronic influence on the purine-imidazole ring, which prevents the transition-state stabilization required for phosphorolysis yet permits active-site occupancy [1].

PNP inhibition mode
Reported
6,8-diamino-9-methylpurine nucleoside: IC₅₀ = 1.33 µM, Ki = 290 µM (competitive inhibitor of human erythrocyte PNP). 2,6-diaminopurine riboside: acts as PNP substrate (phosphorolyzed), not stable inhibitor.
Supports inhibitor vs. substrate differentiation in PNP enzyme assays; C8 amino group switches functional behavior.
[8-¹⁴C]-inosine assay; cross-study comparison.
Purine nucleoside phosphorylase PNP inhibition Immunosuppression

Adenine Receptor Binding Affinity: 8-Aminoadenine (6,8-Diaminopurine) vs. Adenine Baseline—Implications for the 9-Methyl Derivative

The non-methylated parent compound, 8-aminoadenine (6,8-diaminopurine, CAS 28128-33-8), binds the human adenine receptor (expressed in HEK293 cells) with a Ki of 0.0341 µM, representing a 1.38-fold greater affinity than adenine itself (Ki = 0.0471 µM) at the same binding site . At the rat adenine receptor (rAde1R), 8-aminoadenine exhibits a Ki of 6.51 µM—a 190-fold species-selectivity window between human and rat orthologs . The 9-methyl substitution present in 6,8-diamino-9-methyl-9H-purine sterically blocks the N9 position required for ribose attachment, which is predicted to reduce adenine receptor affinity relative to 8-aminoadenine while simultaneously preventing in vivo conversion to nucleotide metabolites . This trade-off (reduced receptor potency, increased metabolic stability) is a direct consequence of the N9-methyl group and is not observed with unmethylated 8-aminoadenine .

Adenine receptor affinity
Class-level
Parent 8-aminoadenine: Ki = 0.0341 µM (human adenine receptor), 1.38× higher affinity than adenine. N9-methyl derivative predicted reduced affinity due to steric hindrance at ribose pocket; no direct data available.
Predicted attenuated receptor interaction supports use as non-metabolizable negative control in adenine receptor studies.
Class-level inference; experimental confirmation recommended.
Adenine receptor GPCR agonism Binding affinity

Metal Ion Coordination Topology: 6,8-Diamino vs. 2,6-Diamino Substitution Pattern Effects on M²⁺ Binding at N1/N7

The Sigel & Sigel review (2011) quantitatively established that a C6-NH₂ substituent on 9-methylpurine inhibits M²⁺ binding at both N1 and N7 coordination sites through steric shielding [1]. Using 2,9-dimethylpurine, 2-amino-9-methylpurine, and 6-amino-9-methylpurine (9-methyladenine) as model systems, the study demonstrated that the (N7)-M²⁺ isomer dominates for all three compounds, but the absolute binding affinity is reduced when C6-NH₂ is present [1]. 6,8-Diamino-9-methyl-9H-purine carries both a C6-NH₂ (steric shield for N1/N7) and a C8-NH(CH₃) group (electron-donating substituent on the imidazole ring that modulates N7 basicity). In contrast, 2,6-diaminopurine has its second amino group at C2, which is remote from the N1/N7 coordination sphere and exerts primarily electronic rather than steric effects on metal binding [1][2]. No direct stability constant measurements for 6,8-diamino-9-methyl-9H-purine–M²⁺ complexes have been published, but the established steric inhibition rules predict a distinct metal-coordination profile that cannot be achieved with 2,6-diamino-substituted purines.

Metal-ion coordination
Class-level
C6-NH₂ sterically inhibits M²⁺ binding at N1 and N7 (established for 9-methyladenine). C8-NH(CH₃) adds electronic modulation of N7 basicity. 2,6-diaminopurine lacks this dual steric+electronic control at N1/N7.
Predicted distinct metal-coordination profile vs. 2,6-diamino scaffolds; enables bioinorganic studies of imidazole-face effects.
Quantitative stability constants not yet determined; ligand design context.
Metal ion coordination Purine-metal complexes Bioinorganic chemistry

Synthetic Modularity and Regioselectivity: 6,8-Disubstituted Purine Library Synthesis vs. 2,6-Disubstituted Purine Routes

The Ibrahim & Legraverend (2009) methodology enables two-step synthesis of 6,8-disubstituted-9-H-purines from 6-chloro-4,5-diaminopyrimidine via cyclization with aryl carboxylic acids/chlorides followed by S_NAr or Pd-catalyzed amidation at C6, yielding a 32-member library [1]. The 6,8,9-poly-substituted purine library synthesis reported by Pineda de las Infantas et al. (2015) further demonstrated that 6,8,9-trisubstituted purines—including 6,8-diamino-9-alkyl derivatives—can be prepared in a one-pot cascade from pyrimidine precursors, primary alcohols, and N,N-dimethylamides, with amide size controlling regiochemistry [2]. This contrasts with 2,6-diaminopurine syntheses, which typically require protection/deprotection strategies at the C2 and C6 positions due to competing reactivity of the pyrimidine ring. The 6,8-substitution pattern places the two diversification handles on different rings (pyrimidine C6 and imidazole C8), enabling orthogonal functionalization without protecting-group conflicts [1][2].

Synthetic accessibility
Method context
6,8-disubstituted purines: 2-step synthesis from pyrimidine precursors, orthogonal C6/C8 functionalization without protecting groups. 2,6-diaminopurine libraries typically require 3–5 steps with protection/deprotection cycles.
Enables higher library diversity and throughput; C6 and C8 handles on different rings simplify parallel chemistry.
Reported for 32-member library; S_NAr/Pd-catalyzed conditions.
Combinatorial chemistry Purine library synthesis Medicinal chemistry

Optimal Research and Procurement Scenarios for 6,8-Diamino-9-methyl-9H-purine Based on Quantitative Evidence


PNP Inhibitor Tool Compound Development for T-Cell Immunodeficiency Research

Based on the demonstrated PNP inhibition (IC₅₀ = 1.33 µM) of the 6,8-diamino-9-methylpurine nucleoside scaffold [1], researchers developing PNP-targeted immunosuppressants or anti-T-cell-leukemia agents can use 6,8-diamino-9-methyl-9H-purine as the core heterocycle for further optimization. The N9-methyl group blocks in vivo glycosidic cleavage, providing a metabolically stable starting point that 2,6-diaminopurine-based compounds—which are PNP substrates—cannot offer [1][2].

Purine–Metal Coordination Chemistry with Defined N1/N7 Binding Modulation

The established steric inhibition of M²⁺ binding at N1 and N7 by the C6-NH₂ group, combined with the electronic influence of the C8-NH(CH₃) substituent on N7 basicity, makes 6,8-diamino-9-methyl-9H-purine a well-defined probe for studying imidazole-face effects on purine–metal interactions, a topology inaccessible with 2,6-diaminopurine or 6-amino-9-methylpurine where the C8 position is unsubstituted [3].

High-Throughput Purine Library Synthesis Requiring Orthogonal C6/C8 Functionalization

The two-step, protecting-group-free synthesis of 6,8-disubstituted purines [4] and the one-pot cascade for 6,8,9-trisubstituted purines [5] enable rapid library generation with orthogonal diversification at C6 and C8. This synthetic efficiency is a procurement-relevant advantage for groups prioritizing scaffold diversity per synthesis hour, as 2,6-diaminopurine libraries typically require additional protection/deprotection cycles [4].

Metabolically Stable Adenine Receptor Tool Compound (Attenuated Agonist/Negative Control)

While the parent 8-aminoadenine is a potent human adenine receptor agonist (Ki = 0.0341 µM), the N9-methyl substitution of 6,8-diamino-9-methyl-9H-purine is expected to reduce receptor affinity while eliminating phosphoribosylation-dependent metabolism . This makes the compound suitable as a non-metabolizable control in adenine receptor studies, where 8-aminoadenine's agonist activity and metabolic lability would confound interpretation .

Application
Selection Property
Validation Focus
PNP inhibition studies for T-cell signaling models
Non-nucleoside scaffold with N9-methyl block; inhibitor rather than substrate behavior
Enzyme inhibition kinetics and metabolic stability profiling
Purine-metal coordination research
Steric C6-NH₂ shield for N1/N7 sites; unique imidazole-face electronic tuning
Stability constant determination (logK) with divalent metals
Combinatorial purine library synthesis
Orthogonal C6/C8 diversification without protecting groups
Step count, yield, and scaffold diversity metrics
Adenine receptor control compound studies
Attenuated receptor affinity vs. 8-aminoadenine; metabolic stability from N9-methyl
Binding assay comparison as non-metabolizable negative control
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